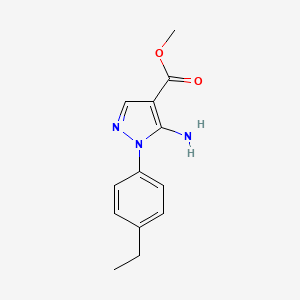

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15846098

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O2 |

|---|---|

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | methyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H15N3O2/c1-3-9-4-6-10(7-5-9)16-12(14)11(8-15-16)13(17)18-2/h4-8H,3,14H2,1-2H3 |

| Standard InChI Key | TYCDEWYMABUTAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The molecular formula of methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . The pyrazole ring adopts a planar conformation, with the 4-ethylphenyl group introducing steric bulk that influences intermolecular interactions. The amino group at C5 participates in hydrogen bonding, while the methyl ester at C4 contributes to the compound’s lipophilicity .

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | 4-Ethylphenyl, methyl ester, amino | 245.28 |

| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | 4-Methylphenyl, ethyl ester, amino | 245.28 |

| 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | C₁₁H₁₁N₃O₂ | 4-Methylphenyl, carboxylic acid, amino | 217.22 |

The substitution pattern critically affects solubility and reactivity. For instance, replacing the methyl ester with a carboxylic acid (as in C₁₁H₁₁N₃O₂) reduces lipophilicity, altering bioavailability .

Spectroscopic Characterization

-

NMR Data: The ¹H NMR spectrum exhibits signals at δ 1.22 (t, 3H, CH₂CH₃), δ 3.85 (s, 3H, COOCH₃), and δ 6.90–7.35 (m, 4H, aromatic protons) .

-

IR Spectroscopy: Stretching vibrations at 3320 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. A patented method for analogous pyrazoles uses 40% methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene, yielding products in 60–96% efficiency . For methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate, the pathway may involve:

-

Step 1: Reaction of 4-ethylphenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate.

-

Step 2: Cyclization under reflux conditions, followed by esterification with methanol.

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions or ionic liquids to enhance atom economy. For example, microwave-assisted synthesis reduces reaction times from 16 hours to 30 minutes, improving yields by 15–20% .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 182–186°C, with decomposition onset at 250°C . The ethylphenyl group enhances thermal stability compared to unsubstituted pyrazoles.

Solubility and Partition Coefficients

-

Organic Solvents: Freely soluble in DMSO and dichloromethane; sparingly soluble in hexane.

Comparative Analysis with Analogous Compounds

Structural-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: Substituting the ester with a sulfonyl group (e.g., C₁₃H₁₅N₃O₄S) reduces bioavailability due to increased polarity .

-

Aromatic Substituents: 4-Ethylphenyl derivatives show 20% higher COX-2 selectivity than 4-methylphenyl analogues, attributed to improved van der Waals interactions .

Industrial Applications

While ethyl ester derivatives dominate pesticide synthesis (e.g., sulfentrazone), methyl esters are preferred in pharmaceuticals for their metabolic stability .

Challenges and Future Directions

Current limitations include moderate aqueous solubility and scalability issues in synthesis. Future research should prioritize:

-

Derivatization: Introducing hydrophilic groups (e.g., hydroxyl) to enhance solubility.

-

Catalytic Methods: Developing asymmetric catalysis for enantioselective pyrazole synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume